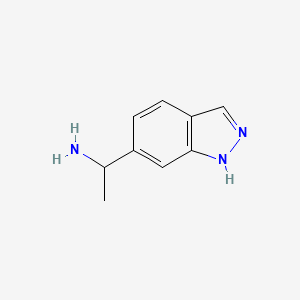![molecular formula C7H8O3 B6589076 3-oxobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2168621-24-5](/img/new.no-structure.jpg)
3-oxobicyclo[3.1.0]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxobicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound with the molecular formula C6H8O3. It is characterized by a unique structure that includes a bicyclo[3.1.0]hexane ring system with a ketone group at the 3-position and a carboxylic acid group at the 6-position. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxobicyclo[3.1.0]hexane-6-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the bicyclic ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Carboxylation: The carboxylic acid group at the 6-position can be introduced through carboxylation reactions, often involving the use of carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-oxobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions at the carboxylic acid group, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
3-oxobicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-oxobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with various molecular targets and pathways. The ketone and carboxylic acid groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
- 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, 2-oxo-, methyl ester
- 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, 2-oxo-, ethyl ester
Uniqueness
3-oxobicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a ketone and a carboxylic acid group. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2168621-24-5 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



